molecular formula C10H16O2 B13255889 [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol

[4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol

Cat. No.: B13255889
M. Wt: 168.23 g/mol
InChI Key: ZUBMGWYWWMQDFR-UHFFFAOYSA-N
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Description

[4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol: is an organic compound with the molecular formula C₁₀H₁₆O₂ It is a derivative of furan, a heterocyclic organic compound, and features a methanol group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and isopropyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base like sodium hydride to deprotonate the furan ring, followed by the addition of isopropyl bromide to introduce the isopropyl group.

    Methanol Group Introduction:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the methanol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

    Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique chemical structure.

Industry:

    Material Science: The compound is explored for its applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar structural features.

    5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.

Uniqueness:

    Structural Features: [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol has a unique combination of methyl, isopropyl, and methanol groups attached to the furan ring, which distinguishes it from other furan derivatives.

    Applications: Its specific chemical structure makes it suitable for unique applications in various fields, including chemistry, biology, and industry.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4,5-dimethyl-2-propan-2-ylfuran-3-yl)methanol

InChI

InChI=1S/C10H16O2/c1-6(2)10-9(5-11)7(3)8(4)12-10/h6,11H,5H2,1-4H3

InChI Key

ZUBMGWYWWMQDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1CO)C(C)C)C

Origin of Product

United States

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